N-Methyldipropylamine

Overview

Description

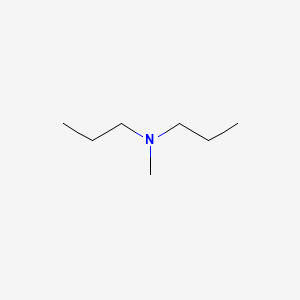

N-Methyldipropylamine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom connected to alkyl or aryl groups. N-Methyldipropylamine, specifically, contains a nitrogen atom that is bonded to two propyl groups and one methyl group, making it a tertiary amine.

Synthesis Analysis

The synthesis of N-Methyl- and N-alkylamines, including N-Methyldipropylamine, can be efficiently achieved through reductive amination using reusable cobalt oxide nanoparticles. This method starts from inexpensive nitroarenes or amines and uses aqueous formaldehyde or aldehydes in the presence of formic acid, representing a convenient and cost-effective approach (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Molecular Structure Analysis

The molecular structure of related compounds like N-methyldisilylamine has been determined through electron diffraction, revealing coplanar arrangements of heavy atoms and specific bond lengths. This type of analysis provides insights into the geometric configuration of N-Methyldipropylamine by analogy (Glidewell, Rankin, Robiette, & Sheldrike, 1969).

Scientific Research Applications

Reductive Amination in Synthesis

N-Methyldipropylamine is relevant in the field of synthetic chemistry, particularly in reductive amination processes. A study highlighted the use of cobalt oxide nanoparticles in the synthesis of N-methyl- and N-alkylamines, emphasizing their importance in life-science molecules and their activities (Senthamarai et al., 2018).

Affinity Chromatography

In biomedicine and biotechnology, the purification of biomolecules is crucial. 3,3'-Diamino-N-methyldipropylamine, a structurally simple ligand, has been used in affinity chromatography for the purification of proteins and nucleic acids, demonstrating versatility and effectiveness (Silva et al., 2015).

Mass Spectrometry in Antibiotic Resistance Detection

Matrix-assisted laser desorption ionization–time of flight mass spectrometry (MALDI-TOF MS) is a growing field in identifying antibiotic resistance. Studies show its effectiveness in rapid species identification and in understanding bacterial physiology, including the detection of antibiotic resistance mechanisms (Hrabák et al., 2013).

Synthesis and Structure of Complex Compounds

The synthesis of complex chemical structures like bis(3,3′-diamino-N-methyldipropylamine)-dichlorodi(μ-chloro)dinickel has been explored. These studies contribute to our understanding of molecular structure and coordination chemistry (Korlyukov et al., 2005).

Understanding Endogenous Metabolites

Identification of new endogenous metabolites and their interactions is an emerging area in metabolomics. Research using metabolite immobilization on agarose beads has led to the discovery of novel metabolites, shedding light on biochemical pathways and protein interactions (Kalisiak et al., 2009).

Differential RNA Methylation Analysis

Advancements in RNA methylation studies, such as the development of MeTDiff for analyzing Methylated RNA immunoprecipitation sequencing (MeRIP-Seq) data, contribute significantly to our understanding of transcriptome methylation and its implications (Cui et al., 2018).

Development of Pharmaceutical Compounds

Research into the synthesis of pharmaceutical compounds, such as (E)-2-bromo-5-(4-methylaminostyryl)pyridine, potentially useful as amyloid imaging agents for Alzheimer's disease, demonstrates the application of N-methyldipropylamine in drug development (Peng et al., 2009).

Novel Catalysis Methods

Innovative methods in catalysis, such as the development of reusable, non-toxic nickel nanoalloy catalysts for N-methylation of amines, have been explored. These advances are critical in the sustainable production of high-value chemicals (Liu et al., 2021).

Development of Advanced Materials

The development of new materials, such as dipyridine-containing cryptands for proton and Cu(II) encapsulation, demonstrates the application of N-methyldipropylamine in material science. These studies contribute to our understanding of macrocyclic chemistry and coordination compounds (Bazzicalupi et al., 2002).

Safety and Hazards

N-Methyldipropylamine is a highly flammable liquid and vapour. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

Relevant Papers A paper titled “3,3’-Diamino-N-methyldipropylamine as a versatile affinity ligand” discusses the use of a structurally similar compound, 3,3’-Diamino-N-methyldipropylamine, in affinity chromatography to purify proteins and nucleic acids . This suggests potential applications of N-Methyldipropylamine in similar areas.

properties

IUPAC Name |

N-methyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBMZKBIZUWTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955612 | |

| Record name | N-Methyl-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyldipropylamine | |

CAS RN |

3405-42-3 | |

| Record name | N-Methyl-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyldipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2490037.png)

![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2490040.png)

![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)

![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)

![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2490048.png)